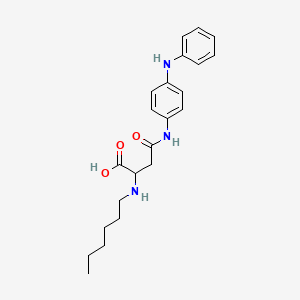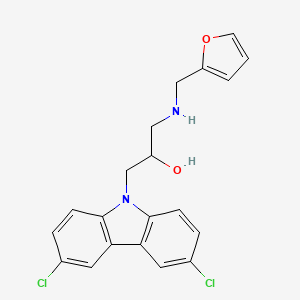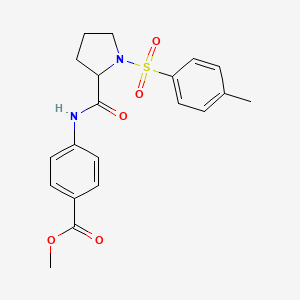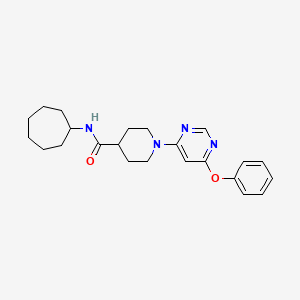
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide, also known as PTNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Anti-Parkinson's Activity
The synthesis and evaluation of novel compounds related to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide have shown significant anti-Parkinson's activity. A study focused on synthesizing thiazolidinone derivatives and testing their efficacy in a 6-hydroxydopamine-lesioned rat model, revealing potent free radical scavenging activity and protective effects against Parkinson's disease. Among the derivatives, one particularly showed maximum anti-Parkinson's activity, suggesting a promising avenue for further research in anti-Parkinson's pharmacology and toxicology (Gomathy et al., 2012).
Antioxidant and Anticancer Potential
Computational and pharmacological studies of heterocyclic derivatives, including those structurally related to the chemical of interest, have demonstrated significant antioxidant, analgesic, and anti-inflammatory properties. Docking studies against various targets such as EGFR, tubulin, COX-2, and 5-LOX, followed by in vitro evaluations, revealed promising results for toxicity assessment, tumor inhibition, and free radical scavenging potential. These findings highlight the compound's relevance in developing new therapeutic agents for managing pain, inflammation, and cancer (Faheem, 2018).
Coordination Complexes for Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and used to construct novel Co(II) and Cu(II) coordination complexes. The study explored the effect of hydrogen bonding on the self-assembly process of these complexes and evaluated their antioxidant activity. The results showed significant antioxidant activity, providing insights into the structural features contributing to the biological activity of these complexes. This research offers a foundation for the development of metal-based antioxidants and therapeutic agents (Chkirate et al., 2019).
Antibacterial Properties
Research on pyrazoline derivatives has shown promising antibacterial activity against several bacterial strains. The synthesis and in vitro evaluation of these compounds suggest their potential as antibacterial agents, highlighting their relevance in addressing antibiotic resistance and the development of new antimicrobial therapies (Rani & Mohamad, 2014).
Propiedades
IUPAC Name |
2-naphthalen-1-yl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c25-21(14-17-8-3-7-16-6-1-2-9-18(16)17)22-15-19(20-10-4-13-26-20)24-12-5-11-23-24/h1-13,19H,14-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQCCHDHBGXHFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(C3=CC=CS3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2818990.png)
![{[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}methylamine](/img/structure/B2818991.png)
![N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2818992.png)

![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate](/img/structure/B2818995.png)
![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2818998.png)
![1-[4-(Benzyloxy)-3-methoxyphenyl]methanamine](/img/structure/B2819000.png)

![4-chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2819004.png)


